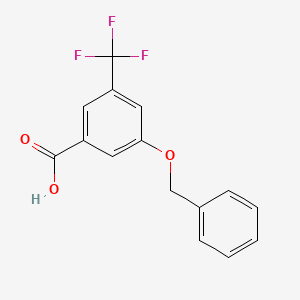

3-(Benzyloxy)-5-(trifluoromethyl)benzoic acid

Description

3-(Benzyloxy)-5-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative featuring a benzyloxy group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. Substituted benzoic acids, particularly those with trifluoromethyl and benzyloxy groups, are pivotal intermediates in medicinal chemistry and drug development due to their electronic and steric effects, which influence reactivity, solubility, and biological activity .

The benzyloxy group serves as a common protecting group for hydroxyl functionalities, enabling selective deprotection during multi-step syntheses . The trifluoromethyl group, a strong electron-withdrawing substituent, enhances the acidity of the carboxylic acid moiety and improves metabolic stability in bioactive molecules .

Properties

IUPAC Name |

3-phenylmethoxy-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c16-15(17,18)12-6-11(14(19)20)7-13(8-12)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLENRXQWSHZKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into aromatic compounds . The reaction conditions often involve the use of a suitable solvent, such as acetonitrile, and a catalyst to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Flow microreactor systems have been developed to enable the direct introduction of functional groups, such as the tert-butoxycarbonyl group, into organic compounds . These systems offer advantages in terms of efficiency and sustainability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can target the benzyloxy group or the trifluoromethyl group, leading to different products.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution reactions involving the trifluoromethyl group can produce a variety of trifluoromethylated compounds .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic and Antiviral Properties

Recent studies have highlighted the potential of 3-(benzyloxy)-5-(trifluoromethyl)benzoic acid derivatives in treating conditions such as diabetes and viral infections. For instance, compounds derived from this acid have shown efficacy in reducing retinal vascular leakage in diabetic models, indicating their potential use in managing diabetic retinopathy . Additionally, modifications to the compound have been explored to enhance its bioavailability and therapeutic profile, making it a candidate for further development in drug formulations targeting metabolic disorders .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in synthesizing various bioactive molecules. For example, it has been utilized in the synthesis of sphingosine-1-phosphate modulators, which are essential for treating immunological disorders like multiple sclerosis . The ability to modify the trifluoromethyl and benzyloxy groups allows researchers to tailor compounds for specific biological activities.

Materials Science

Luminescent Materials

This compound has been employed in the development of luminescent materials. Its derivatives have been used to create lanthanide coordination complexes that exhibit unique luminescent properties, making them suitable for applications in optoelectronics and display technologies . The incorporation of trifluoromethyl groups enhances the photophysical properties of these materials, leading to improved performance in luminescent applications.

Organic Synthesis

Reagent for Chemical Reactions

In organic synthesis, this compound acts as a valuable reagent. It has been used in various chemical reactions, including cyclization processes that yield novel compounds with potential applications in pharmaceuticals . The compound's stability and reactivity make it an attractive choice for synthetic chemists looking to develop new methodologies.

Case Studies

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

3-(Benzyloxy)-5-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a benzyloxy substituent. These functional groups can enhance the compound's biological activity, making it a candidate for various therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group is known to increase lipophilicity and metabolic stability, which can enhance the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trifluoromethyl group can enhance binding affinity to these targets, potentially leading to significant biological effects. The benzyloxy group may also play a role in modulating the compound's pharmacokinetics and pharmacodynamics.

Biological Activity

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown activity against various bacterial strains. The exact antimicrobial efficacy of this compound requires further investigation.

- Anti-inflammatory Effects : Research has indicated that compounds containing benzyloxy and trifluoromethyl groups can modulate immune responses. For example, studies on related compounds have demonstrated their ability to decrease CD4+ T-cell populations while increasing regulatory T-cells (Tregs), suggesting potential anti-inflammatory properties.

- Anticancer Potential : Similar compounds have been explored for their anticancer activities. The presence of the trifluoromethyl group may enhance the ability of these compounds to induce apoptosis in cancer cells by disrupting cellular processes.

Case Studies

- Study on Immunomodulatory Effects : A study investigated the effects of a structurally similar compound on CD4+ T-cell populations in mice induced with lipopolysaccharide (LPS). Results showed that the compound decreased CD4+ T-cell populations while increasing Tregs and FoxP3 expression, indicating potential therapeutic applications in inflammatory diseases .

- Anticancer Activity Assessment : In vitro studies on related benzoic acid derivatives have shown promising results in inhibiting cancer cell proliferation. Compounds with similar structural motifs were found to induce cell cycle arrest and apoptosis in various cancer cell lines .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.